

Technical Guide: 3-Fluorobenzoyl Cyanide (CAS No. 658-08-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorobenzoyl cyanide

Cat. No.: B1338787

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluorobenzoyl cyanide**, a key building block in synthetic organic chemistry. This document outlines its chemical identity, molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identity and Molecular Structure

3-Fluorobenzoyl cyanide is an aromatic acyl cyanide featuring a fluorine atom at the meta-position of the benzene ring. This substitution pattern imparts unique electronic properties that are valuable in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

CAS Number: 658-08-2

Molecular Formula: C₈H₄FNO

IUPAC Name: (3-fluorophenyl)(oxo)acetonitrile

The molecular structure of **3-Fluorobenzoyl cyanide** is depicted below, generated from its SMILES representation.

Caption: Molecular Structure of **3-Fluorobenzoyl Cyanide**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluorobenzoyl cyanide** is presented in the table below.

Property	Value
CAS Number	658-08-2
Molecular Formula	C ₈ H ₄ FNO
Molecular Weight	149.12 g/mol
SMILES	<chem>O=C(C#N)C1=CC=CC(F)=C1</chem>
Physical Form	Pale-yellow to Yellow-brown Liquid
Storage Temperature	2-8 °C

Experimental Protocols: Synthesis

The synthesis of **3-Fluorobenzoyl cyanide** can be achieved through several established methods for the preparation of aroyl cyanides. A common and effective approach involves the reaction of 3-fluorobenzoyl chloride with a cyanide salt, often catalyzed by a copper(I) salt. An alternative one-pot synthesis from 3-fluorobenzoic acid is also feasible.

Synthesis from 3-Fluorobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of aroyl cyanides from aroyl chlorides.

Workflow:



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3-Fluorobenzoyl cyanide**.

Detailed Methodology:

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) cyanide (1.0 - 1.4 molar equivalents) and an anhydrous, inert solvent such as acetonitrile or toluene.
- **Reaction:** To the stirred suspension, add 3-fluorobenzoyl chloride (1.0 molar equivalent) via a syringe.
- **Heating:** Heat the reaction mixture to reflux (typically between 80 °C and 165 °C, depending on the solvent) under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated copper salts.
- **Purification:** The filtrate is concentrated under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield **3-Fluorobenzoyl cyanide**.

One-Pot Synthesis from 3-Fluorobenzoic Acid

This method avoids the isolation of the intermediate acid chloride.

Detailed Methodology:

- **Acid Chloride Formation:** In a round-bottom flask, suspend 3-fluorobenzoic acid (1.0 molar equivalent) in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of 3-fluorobenzoyl chloride.
- **Removal of Excess Reagent:** Remove the excess thionyl chloride by distillation under reduced pressure.
- **Cyanation:** To the crude 3-fluorobenzoyl chloride, add a cyanide source such as potassium ferricyanide.
- **Reaction Conditions:** Heat the mixture, typically under solvent-free conditions, at a high temperature (e.g., 180 °C) for a specified period (e.g., 2 hours).

- Purification: The resulting product can be purified by vacuum distillation.

Spectroscopic Characterization

While experimental spectra for **3-Fluorobenzoyl cyanide** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

Spectroscopy	Expected Characteristics
¹ H NMR	Aromatic region (approx. 7.4-8.0 ppm): Complex multiplet patterns corresponding to the four protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns.
¹³ C NMR	Aromatic region (approx. 120-165 ppm): Signals for the six aromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant. Carbonyl carbon (C=O): Signal in the range of 160-170 ppm. Cyanide carbon (C≡N): Signal in the range of 110-120 ppm.
IR Spectroscopy	C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm ⁻¹ . C=O stretch: A strong, sharp band around 1680-1700 cm ⁻¹ . C-F stretch: A strong band in the region of 1200-1300 cm ⁻¹ . Aromatic C-H stretch: Bands above 3000 cm ⁻¹ .
Mass Spectrometry	Molecular Ion (M ⁺): A peak at m/z = 149. Key fragmentation patterns would likely involve the loss of the cyanide group (-CN, 26 Da) and the carbonyl group (-CO, 28 Da).

- To cite this document: BenchChem. [Technical Guide: 3-Fluorobenzoyl Cyanide (CAS No. 658-08-2)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1338787#3-fluorobenzoyl-cyanide-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com